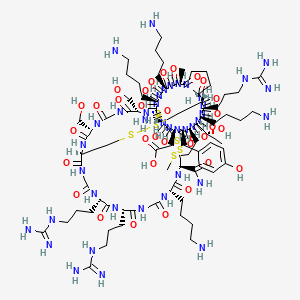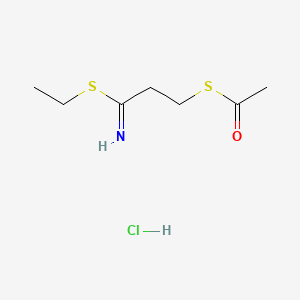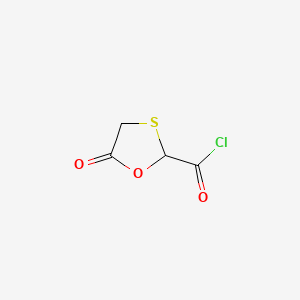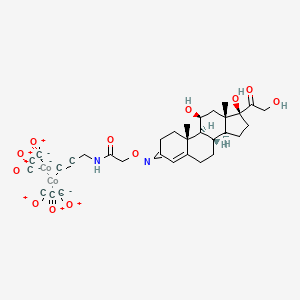
オメガコノトキシン MVIIC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
オメガ-コノトキシン MVIIC は、Conus magus 種のイモガイの毒から得られるペプチド毒です。 この化合物は、特に P/Q 型チャネルである電位依存性カルシウムチャネルを選択的に阻害する能力で知られています 。 オメガ-コノトキシン MVIIC は、特に慢性疼痛や神経疾患の治療における潜在的な治療的用途により、大きな注目を集めています .
科学的研究の応用
OMEGA-CONOTOXIN MVIIC has a wide range of scientific research applications:
Neuroscience: It is used to study the function of voltage-gated calcium channels and their role in neurotransmitter release.
Pharmacology: The compound serves as a tool to develop new analgesics for chronic pain management.
Biochemistry: Researchers use it to investigate protein-protein interactions and signal transduction pathways.
Drug Development: OMEGA-CONOTOXIN MVIIC is a lead compound for developing new therapeutics targeting calcium channels.
作用機序
オメガ-コノトキシン MVIIC は、P/Q 型電位依存性カルシウムチャネルに結合して阻害することで、その効果を発揮します 。 この阻害は、カルシウムイオンがニューロンに侵入するのを防ぎ、神経伝達物質の放出とニューロンの興奮性を低下させます 。 オメガ-コノトキシン MVIIC の分子標的には、カルシウムチャネルのアルファ 1A サブユニットが含まれます .
類似の化合物との比較
オメガ-コノトキシン MVIIC は、電位依存性カルシウムチャネルを標的とするコノトキシンのファミリーの一部です。類似の化合物には、以下が含まれます。
オメガ-コノトキシン GVIA: N 型カルシウムチャネルを選択的に阻害します.
オメガ-コノトキシン MVIIA: N 型カルシウムチャネルも標的とし、臨床的に鎮痛薬として使用されます.
オメガ-コノトキシン CVID: 潜在的な治療的用途を備えた別の N 型カルシウムチャネル阻害剤.
オメガ-コノトキシン MVIIC は、P/Q 型カルシウムチャネルに対する選択性においてユニークであり、これらの特定のチャネルとその生理学的役割を研究するための貴重なツールとなっています .
Safety and Hazards
生化学分析
Biochemical Properties
Omega-conotoxin MVIIC plays a crucial role in biochemical reactions by inhibiting specific types of voltage-gated calcium channels, namely the N-type and P/Q-type calcium channels . These channels are essential for the regulation of calcium influx into cells, which in turn influences various cellular processes. Omega-conotoxin MVIIC interacts with these channels by binding to their extracellular domains, thereby blocking calcium entry and modulating neurotransmitter release . This interaction is highly specific and involves the formation of stable complexes between the toxin and the channel proteins.
Cellular Effects
The effects of omega-conotoxin MVIIC on cells are profound, particularly in neurons where it inhibits calcium-dependent processes. By blocking N-type and P/Q-type calcium channels, omega-conotoxin MVIIC reduces the release of neurotransmitters such as glutamate, which is critical for synaptic transmission . This inhibition can lead to decreased neuronal excitability and altered cell signaling pathways. Additionally, omega-conotoxin MVIIC has been shown to influence gene expression and cellular metabolism by modulating calcium-dependent transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, omega-conotoxin MVIIC exerts its effects through a well-defined mechanism of action. The toxin binds to the extracellular regions of the N-type and P/Q-type calcium channels, occluding the channel pore and preventing calcium ions from entering the cell . This binding is highly specific and involves interactions with key amino acid residues on the channel proteins. The inhibition of calcium influx by omega-conotoxin MVIIC leads to a cascade of downstream effects, including the suppression of calcium-dependent enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of omega-conotoxin MVIIC have been observed to change over time. The stability of the compound is relatively high, allowing it to maintain its inhibitory effects on calcium channels for extended periods . Degradation of omega-conotoxin MVIIC can occur under certain conditions, leading to a gradual loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of omega-conotoxin MVIIC vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels without causing significant toxicity . At higher doses, omega-conotoxin MVIIC can induce adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing harm. These findings highlight the importance of careful dosage optimization in the use of omega-conotoxin MVIIC for therapeutic purposes.
Metabolic Pathways
Omega-conotoxin MVIIC is involved in several metabolic pathways, primarily through its interaction with calcium channels. The inhibition of these channels by omega-conotoxin MVIIC affects calcium-dependent metabolic processes, including the activation of metabolic enzymes and the regulation of metabolic flux . Additionally, the compound can influence the levels of various metabolites by modulating calcium signaling pathways .
Transport and Distribution
Within cells and tissues, omega-conotoxin MVIIC is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, omega-conotoxin MVIIC can accumulate in specific compartments, such as the endoplasmic reticulum and synaptic vesicles, where it exerts its inhibitory effects on calcium channels.
準備方法
オメガ-コノトキシン MVIIC は、通常、固相ペプチド合成 (SPPS) を使用して合成されます。この方法は、成長するペプチド鎖にアミノ酸を逐次的に付加することができます 。合成には、次の手順が含まれます。
樹脂への負荷: 最初のアミノ酸が固体樹脂支持体に結合します。
鎖伸長: 後続のアミノ酸は、特定の順序で 1 つずつ追加されます。各追加には、脱保護とカップリング反応が含まれます。
切断と精製: 完成したペプチドは樹脂から切断され、高速液体クロマトグラフィー (HPLC) を使用して精製されます。
オメガ-コノトキシン MVIIC の工業生産は、同様の原理に従っていますが、規模が大きく、収量と純度を最適化しています .
化学反応の分析
オメガ-コノトキシン MVIIC は、いくつかの種類の化学反応を受けます。
酸化: ペプチド中のシステイン残基は、ジスルフィド結合を形成できます。ジスルフィド結合は、ペプチドの三次元構造に不可欠です.
還元: ジスルフィド結合は、ジチオスレイトール (DTT) などの還元剤を使用して、遊離チオール基に戻すことができます.
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、DTT などの還元剤があります。 生成される主な生成物には、生物学的活性が修飾されたオメガ-コノトキシン MVIIC のさまざまなアナログが含まれます .
科学研究アプリケーション
オメガ-コノトキシン MVIIC は、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
OMEGA-CONOTOXIN MVIIC is part of a family of conotoxins that target voltage-gated calcium channels. Similar compounds include:
OMEGA-CONOTOXIN GVIA: Selectively inhibits N-type calcium channels.
OMEGA-CONOTOXIN MVIIA: Also targets N-type calcium channels and is used clinically as an analgesic.
OMEGA-CONOTOXIN CVID: Another N-type calcium channel inhibitor with potential therapeutic applications.
OMEGA-CONOTOXIN MVIIC is unique in its selectivity for P/Q-type calcium channels, making it a valuable tool for studying these specific channels and their physiological roles .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of omega-Conotoxin-mviic involves solid-phase peptide synthesis.", "Starting Materials": [ "Rink amide resin", "Fmoc-protected amino acids", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Anhydrous dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methylpyrrolidone (NMP)", "Diethyl ether", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water" ], "Reaction": [ "Loading the Rink amide resin onto the reaction vessel", "Fmoc deprotection with 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids with HBTU and DIPEA in DMF", "Washing the resin with DMF, DCM, and NMP", "Cleavage of the peptide from the resin with TFA/TIS/H2O", "Purification of the crude peptide by reverse-phase HPLC", "Lyophilization of the purified peptide", "Oxidation of the peptide with NaIO4", "Reduction of the oxidized peptide with NaBH4", "Acidification of the reduced peptide with HCl", "Extraction of the peptide with diethyl ether", "Purification of the crude peptide by reverse-phase HPLC", "Lyophilization of the purified peptide" ] } | |
CAS番号 |
147794-23-8 |
分子式 |
C106H178N40O32S7 |
分子量 |
2749.3 g/mol |
IUPAC名 |
2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid |
InChI |
InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121) |
InChIキー |
FHVUTHWUIUXZBY-UHFFFAOYSA-N |
異性体SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
SMILES |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
正規SMILES |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
外観 |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26 |
同義語 |
2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Chloro-5-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-4,6(2H,5H)-dione](/img/structure/B582900.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)

![(Z)-3-(1H-benzo[d]imidazol-2-yl)acrylic acid](/img/structure/B582905.png)

